Fmoc-(FmocHmb)Phe-OH
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Overview
Description
It is widely used in solid-phase peptide synthesis (SPPS) due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity . The compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for amines during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(FmocHmb)Phe-OH involves the protection of the amine group of phenylalanine with the Fmoc group. This can be achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Hmb (2-Fmoc-oxy-4-methoxybenzyl) group is introduced to further protect the amide bonds, preventing aggregation during peptide synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and by-products .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(FmocHmb)Phe-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, forming a stable adduct with the dibenzofulvene byproduct.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other functional groups.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group during peptide synthesis.
Sodium Bicarbonate: Used as a base in the initial protection of the amine group.
Major Products Formed
The major products formed from these reactions include the deprotected phenylalanine derivative and the dibenzofulvene byproduct .
Scientific Research Applications
Fmoc-(FmocHmb)Phe-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the design of therapeutic peptides and the study of disease mechanisms.
Industry: Employed in the production of high-purity peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-(FmocHmb)Phe-OH involves the protection of the amine group of phenylalanine with the Fmoc group, preventing unwanted side reactions during peptide synthesis. The Hmb group further stabilizes the compound by inhibiting aggregation of the peptide chains . This allows for the efficient synthesis of high-purity peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-OH: A simpler derivative of phenylalanine with only the Fmoc group.
Fmoc-Homophe-OH: A derivative with a longer carbon chain.
Uniqueness
Fmoc-(FmocHmb)Phe-OH is unique due to the presence of both the Fmoc and Hmb groups, which provide enhanced protection and stability during peptide synthesis . This makes it particularly useful for synthesizing difficult peptides that are prone to aggregation .
Properties
Molecular Formula |
C47H39NO8 |
---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C47H39NO8/c1-53-32-24-23-31(44(26-32)56-47(52)55-29-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42)27-48(43(45(49)50)25-30-13-3-2-4-14-30)46(51)54-28-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41/h2-24,26,41-43H,25,27-29H2,1H3,(H,49,50)/t43-/m0/s1 |
InChI Key |
XWWTUXHERVBEHS-QLKFWGTOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN([C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
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